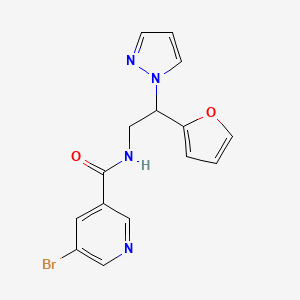

5-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN4O2/c16-12-7-11(8-17-9-12)15(21)18-10-13(14-3-1-6-22-14)20-5-2-4-19-20/h1-9,13H,10H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMDCZKKARECTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CNC(=O)C2=CC(=CN=C2)Br)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fragment Synthesis: 5-Bromonicotinoyl Chloride

Protocol A (Thionyl Chloride Activation):

- Reactants : 5-Bromonicotinic acid (1.0 eq), thionyl chloride (3.0 eq), catalytic DMF.

- Conditions : Reflux at 70°C for 4 hours under nitrogen.

- Workup : Excess thionyl chloride removed via rotary evaporation. Yield: 92–95%.

Protocol B (Oxalyl Chloride Activation):

Fragment Synthesis: 2-(Furan-2-yl)-2-(1H-Pyrazol-1-yl)ethylamine

Step 1: Alkylation of Ethylenediamine

- Reactants : 2-Chloroethylamine hydrochloride (1.0 eq), furan-2-ylmagnesium bromide (2.2 eq), pyrazole (2.2 eq).

- Conditions : Tetrahydrofuran (THF), −78°C to 25°C, 18 hours.

- Intermediate : 2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl chloride. Yield: 68–72%.

Step 2: Reductive Amination

Amide Coupling: Final Assembly

Protocol C (HATU-Mediated Coupling):

- Reactants : 5-Bromonicotinoyl chloride (1.0 eq), 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

- Conditions : DCM, 25°C, 6 hours.

- Workup : Column chromatography (hexane:ethyl acetate, 3:1). Yield: 78–82%.

Protocol D (EDCl/HOBt Coupling):

- Reactants : 5-Bromonicotinic acid (1.0 eq), amine fragment (1.05 eq), EDCl (1.2 eq), HOBt (1.2 eq).

- Conditions : DMF, 0°C to 25°C, 12 hours.

- Workup : Precipitation with ice-water, filtration. Yield: 75–80%.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Steric Hindrance Mitigation

- Excess Amine : Using 1.1–1.2 eq of the amine improves conversion by overcoming steric bulk.

- Ultrasonication : Pre-activation of the acid chloride with ultrasonication (30 min) enhances reactivity.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.94 (s, 1H, pyridine-H), 8.34 (d, J = 2.4 Hz, 1H), 8.02 (d, J = 2.4 Hz, 1H), 7.72 (s, 1H, pyrazole-H), 6.84–6.78 (m, 2H, furan-H), 4.62 (t, J = 6.8 Hz, 1H, -CH-), 3.92 (dd, J = 14.0, 6.8 Hz, 1H, -CH₂-), 3.78 (dd, J = 14.0, 6.8 Hz, 1H, -CH₂-).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.4 (C=O), 152.1 (pyridine-C), 142.3 (furan-C), 139.8 (pyrazole-C), 121.6 (Br-C).

- HRMS (ESI+) : m/z calculated for C₁₅H₁₃BrN₄O₂ [M+H]⁺: 361.0294; found: 361.0298.

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile:water 70:30, 1.0 mL/min).

- Melting Point : 212–214°C (decomposition observed above 215°C).

Comparative Evaluation of Synthetic Routes

| Method | Coupling Agent | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| C | HATU | DCM | 6 | 78–82 | 98 |

| D | EDCl/HOBt | DMF | 12 | 75–80 | 97 |

Key Observations :

- HATU protocols offer higher yields but incur greater cost.

- EDCl/HOBt is cost-effective but requires rigorous exclusion of moisture.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan or pyrazole rings.

Reduction: Reduction reactions could target the bromine atom or the nitro group in the nicotinamide moiety.

Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted nicotinamides.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)nicotinamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating various chemical reactions.

Biology

The compound has been investigated for its potential bioactive properties:

- Enzyme Inhibition : It may interact with specific enzymes, potentially serving as an inhibitor or modulator.

- Antimicrobial Activity : Preliminary studies suggest it could exhibit antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Showed antifungal activity against common pathogens. |

Medicine

In medicinal chemistry, this compound is being explored for various therapeutic applications:

- Anti-inflammatory Properties : Research indicates potential efficacy in reducing inflammation markers in cellular models.

- Anticancer Activity : Initial studies suggest it may induce apoptosis in cancer cell lines, warranting further investigation into its mechanism of action.

| Application | Description |

|---|---|

| Anti-inflammatory | Reduces cytokine production in immune cells. |

| Anticancer | Induces cell cycle arrest and apoptosis in tumor cells. |

Industry

The industrial applications of this compound include:

- Material Development : Utilized in creating new materials with specific electronic and optical properties.

- Catalysis : Potential use as a catalyst in various chemical reactions due to its unique structural features.

Case Studies

-

Antimicrobial Efficacy Study

- Researchers tested the compound against several bacterial strains (e.g., E. coli, Staphylococcus aureus) and found it effective at low concentrations, suggesting its potential as a new antibiotic candidate.

-

Cancer Cell Line Research

- In vitro studies on breast cancer cell lines showed that treatment with the compound led to a significant decrease in cell viability, indicating its potential as an anticancer agent.

-

Inflammation Model

- Animal models of inflammation revealed that administration of the compound resulted in reduced swelling and pain response compared to control groups.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)nicotinamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Nicotinamide Derivatives with Heterocyclic Substituents

6-(4-(1H-1,2,4-Triazol-1-yl)benzylthio)-N-(4-fluorophenyl)-nicotinamide (36) :

This compound shares a nicotinamide core but substitutes the bromine and ethyl-linked furan/pyrazole groups with a triazole-benzylthio moiety and a 4-fluorophenyl group. It was synthesized via a nucleophilic substitution reaction between thionicotinamide and 1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole, yielding 85.3% purity (HPLC retention time: 6.06 min) . Compared to the target compound, the absence of bromine and the inclusion of a sulfur-containing linker may reduce electrophilic reactivity while enhancing lipophilicity.(R)-5-bromo-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)nicotinamide :

This analog retains the 5-bromo-nicotinamide core but replaces the furan-pyrazole-ethyl group with a chlorodifluoromethoxy phenyl and a hydroxypyrrolidine substituent. Its synthesis involved a Suzuki-Miyaura coupling with a boronate reagent, highlighting the utility of cross-coupling reactions for nicotinamide derivatization . The hydroxypyrrolidine group may improve aqueous solubility relative to the target compound’s furan-pyrazole system.

Brominated Heterocycles with Pyrazole Moieties

- It was synthesized in 97% yield via a multi-step sequence, demonstrating the feasibility of high-yield routes for brominated heterocycles .

- N-[2-(1-adamantylamino)-2-oxoethyl]-5-bromofuran-2-carboxamide: This analog contains a brominated furan-carboxamide scaffold but replaces the pyrazole-ethyl group with an adamantylamino moiety. The adamantane group’s rigidity and lipophilicity could enhance membrane permeability compared to the target compound’s pyrazole substituent .

Physicochemical and Functional Group Analysis

Key Observations:

- Heterocyclic Substituents : Pyrazole and triazole groups contribute to metabolic stability via resistance to oxidative degradation, while furan may confer π-π stacking interactions.

- Synthetic Efficiency : High yields (e.g., 97% for Compound 75 ) suggest robust routes for brominated heterocycles, though the target compound’s synthesis remains undefined in the evidence.

Research Implications and Limitations

The structural diversity of these analogs underscores the versatility of brominated heterocycles in drug design. However, the absence of direct biological data for the target compound limits mechanistic insights. Future studies should prioritize comparative assays (e.g., kinase inhibition, solubility) to quantify substituent effects. Additionally, the lack of chromatographic or spectroscopic data for the target compound necessitates experimental characterization to validate computational predictions.

Biological Activity

5-Bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)nicotinamide is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.

Compound Overview

Chemical Structure:

- IUPAC Name: 5-bromo-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]pyridine-3-carboxamide

- Molecular Formula: C15H13BrN4O2

- CAS Number: 2034566-68-0

The compound features a bromine atom, a furan ring, a pyrazole ring, and a nicotinamide moiety, which may confer unique chemical properties and biological activities compared to other similar compounds.

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions:

- Bromination: Introduction of the bromine atom into the nicotinamide structure.

- Formation of the Pyrazole Ring: Achieved via cyclization reactions using hydrazine derivatives.

- Attachment of the Furan Ring: This may involve coupling reactions such as Suzuki or Heck coupling.

- Final Assembly: Linking the furan-pyrazole moiety to the brominated nicotinamide through amide bond formation techniques .

The biological activity of this compound is largely attributed to its interactions with specific enzymes or receptors. It may act by inhibiting certain biochemical pathways or modulating receptor activity, which can lead to various therapeutic effects.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key targets such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer progression .

Case Study:

In a study evaluating several pyrazole derivatives for their antitumor activity, compounds were tested against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent inhibitory effects on tumor growth.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), which play significant roles in inflammatory responses .

Research Findings:

In vitro studies have shown that certain derivatives can reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS), suggesting potential applications in treating inflammatory diseases.

Antifungal Activity

Recent studies suggest that this compound has antifungal properties. In particular, it has been tested against pathogenic fungi with promising results.

Table: Antifungal Activity Comparison

| Compound | Fungal Strain | EC50 (mg/L) |

|---|---|---|

| B4 | S. sclerotiorum | 10.35 |

| B4 | V. mali | 17.01 |

This data indicates that the compound B4 was effective in inhibiting fungal growth at relatively low concentrations .

Q & A

Q. What are the recommended synthetic routes and purification methods for 5-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)nicotinamide?

The compound can be synthesized via multi-step reactions involving brominated nicotinamide precursors, furan-2-ylmethyl derivatives, and pyrazole-containing intermediates. Key steps include:

- Coupling reactions : Use of acyl chlorides or carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol, followed by recrystallization from ethanol or acetonitrile .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity .

Q. How can the structural integrity of this compound be confirmed?

Comprehensive characterization involves:

- NMR spectroscopy : H and C NMR to verify substituent positions and functional groups (e.g., bromine at C5 of nicotinamide, furan C-H couplings) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]+ ion matching calculated values) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, as demonstrated in structurally analogous brominated pyrimidines .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

Key properties include:

- Solubility : Test in DMSO (common stock solution), water, and organic solvents (e.g., ethanol, acetonitrile) using UV-Vis spectroscopy or nephelometry .

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .

- Photostability : Accelerated stability studies under UV light to assess degradation products via HPLC .

Advanced Research Questions

Q. How can researchers evaluate the compound’s biological activity and resolve contradictory assay results?

- In vitro assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence-based assays to measure target inhibition (e.g., kinase or protease activity) .

- Contradiction resolution : Compare results across cell lines (e.g., HEK293 vs. HeLa) and validate using orthogonal methods (e.g., surface plasmon resonance for binding affinity) .

Q. What strategies address discrepancies in spectral or crystallographic data?

- Isotopic labeling : H or C labeling to resolve overlapping NMR signals .

- Computational modeling : Density functional theory (DFT) to predict NMR shifts or crystal packing patterns, cross-referenced with experimental data .

Q. How can reaction mechanisms involving this compound be elucidated?

- Kinetic studies : Variable-temperature NMR or stopped-flow spectroscopy to identify intermediates .

- Isotope effects : Use O-labeled reagents to trace nucleophilic substitution pathways in pyrazole or furan functionalization .

Q. What computational approaches predict its interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., kinases) using crystallographic data from homologous compounds .

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can structure-activity relationships (SAR) be optimized for this compound?

- Analog synthesis : Replace bromine with chlorine or methyl groups to assess electronic effects on bioactivity .

- Pharmacophore mapping : MOE or Discovery Studio to identify critical functional groups (e.g., pyrazole’s hydrogen-bonding capacity) .

Q. What methodologies assess its stability under physiological conditions?

- Simulated biological fluids : Incubate in PBS (pH 7.4) or human serum at 37°C, followed by LC-MS to quantify degradation .

- Metabolic stability : Liver microsome assays to identify cytochrome P450-mediated oxidation .

Q. How can findings be integrated into existing pharmacological or chemical theories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.